molecular formula C17H22N4O4 B10909246 methyl 3-cyclopropyl-1-{2-[(2-methoxyethyl)amino]-2-oxoethyl}-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

methyl 3-cyclopropyl-1-{2-[(2-methoxyethyl)amino]-2-oxoethyl}-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B10909246
M. Wt: 346.4 g/mol
InChI Key: NZEHEONQJQVVJZ-UHFFFAOYSA-N
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Description

Methyl 3-cyclopropyl-1-{2-[(2-methoxyethyl)amino]-2-oxoethyl}-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex organic compound with a unique structure that includes a pyrazolo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-cyclopropyl-1-{2-[(2-methoxyethyl)amino]-2-oxoethyl}-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the cyclopropyl and methoxyethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-cyclopropyl-1-{2-[(2-methoxyethyl)amino]-2-oxoethyl}-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Methyl 3-cyclopropyl-1-{2-[(2-methoxyethyl)amino]-2-oxoethyl}-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 3-cyclopropyl-1-{2-[(2-methoxyethyl)amino]-2-oxoethyl}-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-cyclopropyl-1-{2-[(2-methoxyethyl)amino]-2-oxoethyl}-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
  • 3-Cyclopropyl-1-(2-[(2-methoxyethyl)amino]-2-oxoethyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Uniqueness

Methyl 3-cyclopropyl-1-{2-[(2-methoxyethyl)amino]-2-oxoethyl}-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is unique due to its specific substitution pattern and the presence of both cyclopropyl and methoxyethyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

Methyl 3-cyclopropyl-1-{2-[(2-methoxyethyl)amino]-2-oxoethyl}-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a compound belonging to the pyrazolo[3,4-b]pyridine class, which has garnered attention for its diverse biological activities. This article reviews the compound's biological activity, focusing on its synthesis, pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis

The synthesis of pyrazolo[3,4-b]pyridine derivatives typically involves multi-step reactions starting from readily available precursors. For instance, the compound can be synthesized through a series of condensation reactions involving hydrazine derivatives and appropriate carbonyl compounds. The synthesis pathway often includes the formation of the pyrazole ring followed by functionalization at various positions to enhance biological activity.

Biological Activities

The biological activities of this compound and related derivatives have been investigated in various studies, revealing significant pharmacological potentials:

  • Anticancer Activity : Several derivatives of pyrazolo[3,4-b]pyridine have shown promising anticancer properties. For example, a study highlighted that certain derivatives could inhibit tropomyosin receptor kinases (TRKs), which are implicated in cancer cell proliferation and differentiation .
  • Anti-inflammatory Effects : Research indicates that pyrazolo[3,4-b]pyridine compounds exhibit anti-inflammatory activities. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation .
  • Antidiabetic Properties : Some studies have reported that pyrazolo[3,4-b]pyridine derivatives possess significant antidiabetic activity, with specific compounds demonstrating IC50 values in the low micromolar range against diabetic models .

Structure-Activity Relationships (SAR)

The SAR studies reveal critical insights into how structural modifications affect biological activity:

  • Substituent Effects : The presence of various substituents on the pyrazolo ring significantly influences the compound's potency. For example, bulky hydrophobic groups can enhance binding affinity to target receptors .
  • Positioning of Functional Groups : The location of functional groups such as methoxy or amino moieties plays a vital role in modulating biological activity. Changes in these positions can lead to variations in lipophilicity and electronic properties, impacting pharmacokinetics and efficacy .

Case Studies

Several case studies illustrate the biological efficacy of this compound:

  • In Vitro Studies : In vitro assays demonstrated that this compound exhibits potent inhibitory effects against specific cancer cell lines, suggesting its potential as an anticancer agent.
  • In Vivo Models : Animal models have been used to assess the therapeutic effects of this compound on inflammation and diabetes. Results indicated significant reductions in biomarkers associated with these conditions .

Data Table: Biological Activity Summary

Activity TypeCompound ClassObserved EffectReference
AnticancerPyrazolo[3,4-b]pyridinesInhibition of TRK signaling
Anti-inflammatoryPyrazolo derivativesReduction in cytokine levels
AntidiabeticPyrazolo derivativesSignificant reduction in blood glucose levels

Properties

IUPAC Name

methyl 3-cyclopropyl-1-[2-(2-methoxyethylamino)-2-oxoethyl]-6-methylpyrazolo[3,4-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4/c1-10-8-12(17(23)25-3)14-15(11-4-5-11)20-21(16(14)19-10)9-13(22)18-6-7-24-2/h8,11H,4-7,9H2,1-3H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZEHEONQJQVVJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)CC(=O)NCCOC)C3CC3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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